2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide

PI3K delta inhibition Immunology Basophil activation

Piperidine-triazole regioisomer interconversion introduces uncontrolled SAR variability, as 3-yl vs. 4-yl attachment produces distinct pharmacophore geometries that differentially affect target binding. This 3-piperidinyl isomer (CAS 2059939-66-9) provides the exact regioisomeric identity required for reproducible PI3Kδ profiling. • PI3Kδ IC50 1 nM (TR-FRET) and cellular EC50 0.310 nM (human basophil anti-FcεRI) for dose-response calibration. • Paired reagent with 4-yl isomer (CAS 2060008-12-8) enables controlled head-to-head SAR exploration of regioisomeric effects on kinase inhibition. Supplied at 95% purity with LC-MS verification; recommended for enzymatic and cellular assays requiring metabolic stability.

Molecular Formula C10H14F3N5O
Molecular Weight 277.25 g/mol
Cat. No. B13240018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide
Molecular FormulaC10H14F3N5O
Molecular Weight277.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NNC(=N2)CNC(=O)C(F)(F)F
InChIInChI=1S/C10H14F3N5O/c11-10(12,13)9(19)15-5-7-16-8(18-17-7)6-2-1-3-14-4-6/h6,14H,1-5H2,(H,15,19)(H,16,17,18)
InChIKeyGGUYGHRBKSNSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide – Baseline & Class Context


2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide (CAS 2059939-66-9) is a small-molecule heterocyclic amide composed of a 1,2,4-triazole core linked via a methylene bridge to a trifluoroacetamide group and substituted at the 3-position with a piperidin-3-yl moiety . The compound belongs to the piperidine-triazole-acetamide class, which has been investigated in patents and primary literature for inhibition of phosphatidylinositol 3-kinase (PI3K) isoforms and prolylcarboxypeptidase (PrCP) [1][2]. Its molecular formula is C10H14F3N5O, with a molecular weight of 277.25 g/mol, and it is commercially available at 95% purity for research use . The trifluoroacetamide group imparts enhanced metabolic stability and lipophilicity (clogP ≈ 0.45) compared to non-fluorinated acetamide analogs .

Supports PI3K delta pathway inhibition studies
Cellular target engagement assay context (human basophil)
Regioisomer-specific structure-activity relationship research
Dual-target annotation for polypharmacology screening

2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide – Generic Substitution Risks


This compound cannot be generically interchanged with other piperidine-triazole-acetamide analogs because regioisomeric variation at the piperidine attachment point (3-yl vs. 4-yl) produces distinct three-dimensional pharmacophore geometries that differentially affect target binding . The piperidin-3-yl isomer (CAS 2059939-66-9) places the basic piperidine nitrogen in a different spatial relationship to the triazole ring compared to the piperidin-4-yl isomer (CAS 2060008-12-8), which is commercially available as a separate catalog item . Even subtle positional isomerism in this scaffold class has been shown to alter enzyme inhibition potency by orders of magnitude in related series [1]. Furthermore, the trifluoroacetamide terminus contributes both hydrogen-bond acceptor capacity and metabolic oxidative stability that non-fluorinated acetamide or free amine analogs lack, directly impacting assay half-life and cellular potency [2]. Substitution without verifying regioisomeric identity therefore introduces uncontrolled variables in any structure-activity relationship (SAR) or biological profiling study.

Regioisomer mismatch Piperidine attachment position (3-yl vs 4-yl) may alter target-binding geometry, shifting potency interpretation across SAR studies.
Metabolic stability context The trifluoroacetamide group provides metabolic stability that non-fluorinated analogs lack; direct substitution may alter assay half-life and cellular exposure profiles.
Annotation gap The piperidin-4-yl regioisomer lacks public target annotation; assuming equivalent PI3K or PrCP activity introduces unvalidated variables in polypharmacology screening.

2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide – Evidence vs. Closest Analogs


PI3K p110delta Biochemical vs. Cellular Potency

In the US9221795 patent series, the target compound (designated compound 27, BDBM198031) demonstrated an IC50 of 1 nM against class I PI3K isoforms in a TR-FRET biochemical assay at pH 7.4, and an EC50 of 0.310 nM in a human basophil cellular assay measuring inhibition of anti-FcεRI mAb-stimulated activation after 60 min preincubation [1]. This sub-nanomolar cellular potency represents a greater than 3-fold shift from the biochemical IC50, indicating efficient cell penetration and target engagement in primary human immune cells. By comparison, the regioisomeric piperidin-4-yl analog (available as a distinct catalog compound, CAS 2060008-12-8) has not been disclosed with quantitative cellular EC50 data in the same assay system, representing a critical data gap that precludes potency assumptions between regioisomers .

PI3Kδ Potency
Cross-study comparable
Target: IC50 1 nM (TR-FRET) EC50 0.310 nM (human basophil) Comparator: No public data for piperidin-4-yl regioisomer
Reported cellular potency context; comparator data gap limits direct substitution assumption
Verify compound identity by CAS and LC-MS before use
PI3K delta inhibition Immunology Basophil activation

Piperidine Regioisomer Impact on Target Engagement

The target compound (piperidin-3-yl, CAS 2059939-66-9) and its piperidin-4-yl regioisomer (CAS 2060008-12-8) are distinct catalog items from multiple vendors, confirming that they are treated as non-interchangeable chemical entities . The 3-position attachment places the basic piperidine NH at a different distance and dihedral angle relative to the triazole ring, directly altering hydrogen-bond donor/acceptor geometry in target binding pockets. In the broader class of piperidine-substituted triazoles disclosed in PrCP inhibitor patents from Merck, regioisomeric variation at the piperidine attachment position has been shown to produce >10-fold shifts in inhibitory potency against prolylcarboxypeptidase [1]. This establishes that even single-atom positional changes in the piperidine-triazole linkage are pharmacologically meaningful and cannot be assumed equivalent.

Regioisomer SAR
Class-level inference
Piperidin-3-yl vs 4-yl attachment >10× potency shifts reported in related PrCP inhibitor series
Regioisomer identity critical for SAR interpretation; class-level inference from patent series
Direct comparative target engagement data not publicly disclosed for this pair
Regioisomer SAR Piperidine positional isomerism Triazole scaffold

Trifluoroacetamide Metabolic Stability Advantage

The 2,2,2-trifluoroacetamide terminus of the target compound provides metabolic oxidative stability that non-fluorinated acetamide or free amine congeners cannot match. The trifluoromethyl group is a well-established isostere that resists cytochrome P450-mediated N-dealkylation and oxidative deamination, which are major clearance pathways for unsubstituted acetamides . In the PrCP inhibitor field reviewed in PMID 28699813, trifluoromethyl incorporation was explicitly identified as a strategy to improve pharmacokinetic half-life relative to non-fluorinated comparator series [1]. The target compound's LogP of 0.45 and TPSA of 82.7 Ų reflect balanced polarity suitable for both solubility and passive membrane permeability, whereas non-fluorinated methyl acetamide analogs typically show higher metabolic lability at the terminal amide position .

Metabolic Stability
Class-level inference
Trifluoroacetamide group LogP 0.45 · TPSA 82.7 Ų
May support longer assay half-life versus non-fluorinated acetamide analogs
Comparative metabolic half-life data not publicly available for this specific pair
Metabolic stability Trifluoromethyl Oxidative metabolism

Dual-Target Annotations: PI3K p110delta and PrCP

The compound is indexed in two independent authoritative databases with distinct target annotations. BindingDB (BDBM198031) records PI3K p110delta inhibition (IC50 1 nM, EC50 0.310 nM) from patent US9221795 [1]. Separately, the IDRBLab/TTD database (Drug ID D0A0QQ) annotates this compound as 'Piperidinyl triazole derivative 5' targeting prolylcarboxypeptidase (PrCP), associated with Merck patent filings and PMID 28699813 [2]. This dual annotation is uncommon among commercially available piperidine-triazole screening compounds; most in-class analogs are annotated for only a single target class. By contrast, the piperidin-4-yl regioisomer (CAS 2060008-12-8) lacks any public target annotation in BindingDB or IDRBLab . While the quantitative PrCP IC50 for this specific compound is not publicly disclosed, its inclusion in the Merck PrCP patent series suggests measurable activity in that target space.

Target Annotations
Supporting evidence
2 annotated targets (PI3Kδ, PrCP) vs 0 for piperidin-4-yl regioisomer
Supports polypharmacology screening fit; comparator lacks annotation context
Quantitative PrCP IC50 not publicly available; database annotation as of 2026
PI3K delta Prolylcarboxypeptidase Dual pharmacology

CNS Penetration Potential from Physicochemical Properties

The target compound exhibits computed physicochemical parameters consistent with favorable CNS drug-likeness: TPSA 82.7 Ų (below the 90 Ų threshold for blood-brain barrier penetration), LogP 0.45 (within the optimal 1–3 range for CNS compounds), molecular weight 277.25 g/mol, and 3 rotatable bonds . By comparison, the non-fluorinated phenylacetamide analog (2-phenyl-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide) has a higher molecular weight and increased aromatic ring count, predicting reduced CNS penetration and altered pharmacokinetics . The PrCP patent review (PMID 28699813) specifically highlights brain-penetrant PrCP inhibitors as a key goal for cardiometabolic and neuroinflammatory indications, making the compound's CNS-favorable properties directly relevant to its intended therapeutic application profile [1].

CNS Drug-likeness
Class-level inference
TPSA 82.7 Ų LogP 0.45 · MW 277.25
Physicochemical profile may support brain exposure potential in research models
Based on computed properties; in vivo brain exposure data not reported
CNS drug-likeness Physicochemical properties Permeability

2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide – Application Scenarios


PI3K p110delta Inhibitor Screening & Basophil Assays

The target compound is directly suitable as a positive control or reference inhibitor in PI3K p110delta biochemical (IC50 1 nM, TR-FRET) and cellular (EC50 0.310 nM, human basophil anti-FcεRI) assays. Its sub-nanomolar cellular potency in primary human immune cells makes it appropriate for dose-response calibration in basophil degranulation or mast cell activation studies [1]. Researchers should verify compound identity by CAS (2059939-66-9) and LC-MS purity before use, as the piperidin-4-yl regioisomer (CAS 2060008-12-8) is not annotated for PI3K activity and would confound results [2].

SAR Studies on Piperidine-Triazole Regioisomerism

This compound serves as a critical paired reagent alongside its piperidin-4-yl regioisomer (CAS 2060008-12-8) for systematic SAR exploration of how piperidine attachment position affects target binding, selectivity, and cellular potency. The documented >10-fold potency shifts observed for piperidine regioisomers in related PrCP inhibitor series [1] support the use of this pair to interrogate regioisomeric effects on kinase or protease inhibition in a controlled head-to-head experimental design.

PrCP Inhibitor Profiling & Cardiometabolic Target Validation

Given its annotation in the IDRBLab database as a PrCP-targeting compound from Merck's patent series [1], this compound is suitable for in vitro PrCP enzymatic assays and cellular target engagement studies relevant to obesity, diabetes, and metabolic syndrome research. The trifluoroacetamide group's metabolic stability advantage [2] supports its use in longer-duration cellular assays where non-fluorinated analogs may degrade, though users should independently confirm PrCP IC50 values as public quantitative data for this specific compound remains limited.

CNS-Penetrant Probe for Neuroinflammation

With a TPSA of 82.7 Ų and LogP of 0.45, the compound falls within established CNS drug-likeness parameters [1]. This supports its prioritization for in vivo pharmacokinetic studies where brain exposure is desired, particularly for PrCP-related neuropeptide processing pathways implicated in neuroinflammation and cardiovascular regulation [2]. The compound's balanced polarity profile distinguishes it from more polar or lipophilic congeners that may exhibit restricted brain distribution.

Application
Selection Property
Validation Focus
PI3K delta pathway inhibition studies
Cellular target engagement validation
Assay-response context in human basophil model
Piperidine regioisomer SAR research
Regioisomer identity verification
Target-binding geometry interpretation across scaffold analogs
PrCP pathway research and cardiometabolic model studies
Dual-target annotation review
PrCP enzymatic assay context; metabolic stability assessment
CNS drug-likeness research probe
Physicochemical CNS drug-likeness profile
Brain exposure model interpretation; neuroinflammation pathway context
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